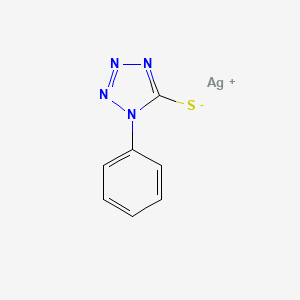

Silver 1-phenyltetrazole-5-thiolate

Description

Historical Evolution of N-Heterocyclic Thiolate Ligands in Coordination Chemistry

The journey of N-heterocyclic thiolate ligands in coordination chemistry is a narrative of evolving understanding of their structural and bonding capabilities. Early in the 20th century, the term "chelate" was introduced to describe ligands that bind to a central metal atom like a claw, a concept fundamental to the coordination of many N-heterocyclic thiolates. nih.gov These ligands, which possess both nitrogen and sulfur donor atoms, were recognized for their ability to form stable heterocyclic rings with metal ions.

N-substituted mercaptotetrazoles, a key class within this family, are known to exist in a tautomeric equilibrium between their thiol and thione forms, with the thione form generally being more stable. researchgate.net This duality plays a crucial role in their coordination behavior. Over the years, research has progressed from synthesizing simple metal complexes to exploring their intricate structures and properties. Studies on cadmium chloride complexes with various 1-substituted tetrazole-5-thiones, for instance, revealed the formation of polymeric chain structures. researchgate.net The versatility of these ligands is demonstrated by their ability to act as monodentate, bidentate chelating, or bridging ligands, leading to a rich variety of coordination compounds. researchgate.netresearchgate.net This historical development has laid the groundwork for the targeted design of complex molecular architectures with specific functions.

Contemporary Significance of 1-Phenyltetrazole-5-thiolate in Chemical Research

In modern chemical research, 1-phenyltetrazole-5-thiolate (ptt), the deprotonated form of 1-phenyl-1H-tetrazole-5-thiol (Hptt), has emerged as a particularly significant ligand. Its importance stems from its versatile coordination capabilities, which have been harnessed to create a wide array of metal-organic frameworks and coordination polymers. The presence of one soft sulfur donor atom and three hard nitrogen donor atoms allows it to bind to a variety of metal ions, including both hard and soft acids. researchgate.netresearchgate.net

The coordination of 1-phenyltetrazole-5-thiolate to metal centers like cobalt, cadmium, and mercury has led to the development of novel complexes with interesting magnetic and fluorescent properties, making them promising candidates for advanced materials. researchgate.net For example, some of these complexes exhibit blue light emission in the solid state. The ligand's ability to adopt various coordination modes—such as monodentate binding through either the sulfur or a nitrogen atom, or as a bridging ligand connecting multiple metal centers—allows for the construction of diverse and complex architectures, from discrete binuclear molecules to one-dimensional looped chains. researchgate.net Furthermore, the parent compound, 1-phenyl-1H-tetrazole-5-thiol, has found applications as a corrosion inhibitor and as a reagent in the synthesis of biologically relevant molecules. researchgate.net

Scope and Objectives of Research Endeavors on Silver 1-phenyltetrazole-5-thiolate

Research focused on silver 1-phenyltetrazole-5-thiolate is driven by the goal of understanding the interplay between its structure and properties. A primary objective is the detailed characterization of its solid-state structure, which has been identified as a polymeric framework with the formula {[(AgPMT)4·0.5THF]}n (where PMT is 1-phenyltetrazole-5-thiolate). A key area of investigation is the nature of the bonding within this polymer, specifically the asymmetric versus symmetric bonding between silver, sulfur, and nitrogen atoms.

The study of Ag(I)-thiolate coordination polymers is a vibrant field, with research aiming to leverage their unique physical properties, such as luminescence, thermochromism, and semiconductivity, for applications in sensing and materials science. xmu.edu.cn Consequently, a major objective for silver 1-phenyltetrazole-5-thiolate research is to explore its potential in these areas. This includes investigating the role of argentophilic (Ag-Ag) interactions, which are common in silver(I) complexes and can significantly influence their photophysical properties. nih.gov The synthesis of new silver(I) complexes with this ligand, potentially incorporating other auxiliary ligands, is another avenue of research aimed at tuning the resulting structures and their functional properties. researchgate.net

Compound Data

Structure

3D Structure of Parent

Properties

CAS No. |

20389-38-2 |

|---|---|

Molecular Formula |

C7H5AgN4S |

Molecular Weight |

285.08 g/mol |

IUPAC Name |

silver;1-phenyltetrazole-5-thiolate |

InChI |

InChI=1S/C7H6N4S.Ag/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |

InChI Key |

HEQSQUXNDDZIPN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Ag+] |

Related CAS |

86-93-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Phenyltetrazole 5 Thiolate Precursors and Silver Complexes

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (HPMT) and Related Ligands

The foundational step in producing silver 1-phenyltetrazole-5-thiolate is the synthesis of the organic ligand, 1-phenyl-1H-tetrazole-5-thiol, often abbreviated as HPMT. This heterocyclic compound can exist in tautomeric forms, primarily the thione and thiol forms.

Multi-step Reaction Pathways for Ligand Precursor Generation

The generation of HPMT typically involves a multi-step reaction pathway. A common and effective method is the reaction of phenylisothiocyanate with sodium azide (B81097). researchgate.net This reaction is often carried out in water as a solvent. researchgate.net Another established route involves the use of phenylisothiocyanate and sodium azide in the presence of a zinc salt, such as zinc chloride, in a solvent like acetonitrile (B52724). The mixture is heated to facilitate the reaction. chemicalbook.com

Following the initial reaction, an acidification step is crucial. The reaction mixture is treated with a strong acid, such as hydrochloric acid, to precipitate the 1-phenyl-1H-tetrazole-5-thiol product. chemicalbook.com The resulting solid can then be purified by methods like recrystallization from solvents such as ethanol (B145695) or chloroform. chemicalbook.com

Optimized Synthetic Routes and Yield Enhancement Considerations

To improve the efficiency of HPMT synthesis, various optimizations can be considered. The choice of solvent can influence reaction rates and product purity. While water is a green and accessible solvent, organic solvents like acetonitrile may offer better solubility for reactants. researchgate.netchemicalbook.com

Reaction temperature is another critical parameter. Heating the reaction mixture, typically to around 80°C, can significantly accelerate the reaction between phenylisothiocyanate and the azide source. chemicalbook.com The duration of the reaction is also a key factor, with stirring for a specified period, such as one hour, often being sufficient to drive the reaction to completion. chemicalbook.com

Post-reaction workup procedures are vital for maximizing yield and purity. This includes washing the crude product with water to remove any remaining inorganic salts and impurities. chemicalbook.com The pH of the acidification step must be carefully controlled to ensure complete precipitation of the desired product. chemicalbook.com Research has shown that high yields, in some cases up to 99%, can be achieved through careful control of these synthetic parameters. chemicalbook.com

Targeted Synthesis of Silver 1-Phenyltetrazole-5-thiolate Complexes

Once the HPMT ligand is obtained, it can be reacted with a silver(I) source to form the target silver 1-phenyltetrazole-5-thiolate complex. The coordination chemistry of HPMT is versatile, allowing for the formation of various silver-containing structures.

Direct Complexation Routes and Reaction Conditions

The most straightforward method for synthesizing silver 1-phenyltetrazole-5-thiolate is through direct complexation. This typically involves reacting HPMT with a silver(I) salt, such as silver nitrate (B79036) or silver acetate (B1210297), in a suitable solvent. researchgate.netnih.gov The reaction of two molar equivalents of HPMT with one molar equivalent of a mercury(II) acetate has been shown to afford the corresponding mercury complex, and similar principles can be applied to silver. researchgate.net

The reaction conditions for direct complexation can be varied to influence the final product. The choice of solvent, temperature, and stoichiometry of the reactants plays a crucial role in determining the structure and properties of the resulting silver complex. For instance, the use of different solvents can lead to the formation of different polymorphs or solvated complexes.

Self-Assembly Approaches for Supramolecular Architectures

The HPMT ligand, with its multiple potential coordination sites (the sulfur atom and the nitrogen atoms of the tetrazole ring), is well-suited for the construction of supramolecular architectures through self-assembly processes. researchgate.net By carefully selecting reaction conditions and ancillary ligands, it is possible to direct the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.netlookchem.com

For example, the presence of co-ligands can influence the final structure. The reaction of HPMT with a metal salt in the presence of a bidentate ligand like 2,2'-bipyridine (B1663995) has been shown to result in the formation of binuclear or polynuclear complexes with specific bridging modes of the ptt⁻ ligand. researchgate.net The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions can lead to the formation of intricate and predictable supramolecular networks. lookchem.com

Synthesis in Confined Environments: Nanoparticle Surface Capping

A significant application of 1-phenyltetrazole-5-thiolate is in the stabilization of silver nanoparticles. The thiol group of the ligand has a strong affinity for the surface of silver, allowing it to act as an effective capping agent. researchgate.netacs.org This prevents the agglomeration of nanoparticles and controls their size and shape during synthesis. nih.govnih.gov

Post-Synthetic Modification and Ligand Functionalization

Post-synthetic modification (PSM) represents a powerful strategy for altering the properties and reactivity of coordination complexes and their precursors. In the context of 1-phenyltetrazole-5-thiolate, modifications can be directed at the thiol group of the ligand precursor or the coordinated ligand itself, enabling the introduction of new functional groups and the formation of more complex molecular or supramolecular structures. These modifications are crucial for tuning the electronic, structural, and functional characteristics of the final silver complexes.

Oxidative Coupling Reactions and Disulfide Formation

The thiol group of 1-phenyl-1H-tetrazole-5-thiol (Hptt) is susceptible to oxidation, leading to the formation of a disulfide bond. This oxidative coupling reaction connects two tetrazole units, yielding 1,1′-diphenyl-5,5′-dithiodi-tetrazole, also referred to as 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. researchgate.netscirp.org This transformation is a key example of post-synthetic modification, where the fundamental ligand structure is altered through a redox process.

The oxidation of thiols to disulfides is a common and vital reaction in chemistry and biology. chemrxiv.orgnih.gov These reactions can be initiated under mild conditions and are often facilitated by the presence of metal ions or other oxidizing agents. nih.gov In the case of Hptt, oxidative coupling has been observed to occur in situ during complexation reactions. For instance, the synthesis of metal complexes using Hptt in the presence of Fe³⁺ ions has been shown to generate the disulfide-linked dimer as a product. researchgate.netlookchem.com

A more controlled approach to this dimerization involves the use of metalloporphyrin catalysts. scirp.org Studies have demonstrated that in an alkaline methanol (B129727) solution, 1-phenyl-1H-tetrazole-5-thiol can be efficiently converted to its disulfide dimer in the presence of manganese-porphyrin catalysts and air. scirp.org The proposed mechanism suggests the formation of an active intermediate complex between the thiolate anion and the manganese center, which then facilitates the coupling of two thiol radicals to form the stable disulfide. scirp.org The efficiency of this catalytic conversion is influenced by the specific metalloporphyrin used, with catalysts bearing electron-donating groups showing higher activity. scirp.org

| Catalyst/Condition | Conversion of Hptt (%) | Reference |

| MnTHPPCl | 11.5 | scirp.org |

| Mn(p-OCH₃)THPPCl | 95.8 | scirp.org |

| Mn(p-NO₂)THPPCl | 5.3 | scirp.org |

| No Catalyst | 0 | scirp.org |

| MnCl₂·4H₂O | 0 | scirp.org |

This disulfide formation represents a significant structural modification, creating a new, larger bridging ligand from two smaller units. The resulting 1,1′-diphenyl-5,5′-dithiodi-tetrazole can then be used to construct novel coordination polymers and complexes with distinct structural and physical properties compared to those derived from the simple thiolate ligand. lookchem.com

Derivatization for Tailored Reactivity

Beyond oxidative coupling, the 1-phenyl-1H-tetrazole-5-thiol precursor can be functionalized through various derivatization strategies to tailor its reactivity and coordination behavior. These modifications typically involve reactions at the sulfur atom, such as alkylation, to introduce new functional groups. researchgate.net

One common strategy is the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with different electrophiles. For example, reacting the thiol with chloroacetone, phenacyl bromide, or chloromethyl acetate introduces keto or ester functionalities onto the ligand scaffold. researchgate.net These reactions yield derivatives like 1-((1-phenyl-1H-tetrazol-5-yl)thio)propan-2-one, 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one, and methyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate, respectively. researchgate.net Such derivatizations have been reported to proceed with high yields. researchgate.net

These initial derivatives can serve as platforms for further, more complex functionalization. The ester derivative, for instance, can be reacted with hydrazine (B178648) to form a hydrazide, 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide. researchgate.net This new molecule possesses a reactive hydrazide group that can undergo condensation reactions with various substituted aromatic aldehydes to produce a library of Schiff base derivatives. researchgate.net Furthermore, the hydrazide can be used in cyclization reactions with reagents like acetylacetone (B45752) to form pyrazole (B372694) rings, further expanding the structural diversity of the ligand system. researchgate.net

These derivatization reactions demonstrate how the basic 1-phenyltetrazole-5-thiolate structure can be systematically modified. By introducing different functional groups (ketones, esters, hydrazides, imines, pyrazoles), the ligand's electronic properties, steric bulk, and potential coordination modes can be precisely tuned, allowing for the rational design of silver complexes with tailored properties for specific applications. researchgate.net

| Precursor | Reagent | Resulting Derivative | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol | Chloroacetone | 1-((1-Phenyl-1H-tetrazol-5-yl)thio)propan-2-one | researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | Phenacyl bromide | 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one | researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | Chloromethyl acetate | Methyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate | researchgate.net |

| Methyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate | Hydrazine | 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | researchgate.net |

| 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | Substituted Aromatic Aldehydes | Schiff Base Derivatives | researchgate.net |

| 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | Acetylacetone | Pyrazole Derivative | researchgate.net |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Silver 1 Phenyltetrazole 5 Thiolate Systems

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For silver 1-phenyltetrazole-5-thiolate, both single crystal and powder X-ray diffraction techniques are employed to elucidate its complex structure.

Single crystal X-ray diffraction has been instrumental in revealing the intricate coordination networks of silver 1-phenyltetrazole-5-thiolate. These studies show that the compound can form various polymeric structures where the silver atoms are linked by the 1-phenyl-5-mercaptotetrazole (PMT) ligands. The coordination geometry around the silver(I) centers is a key feature, with the PMT ligand demonstrating versatile coordination modes, bridging multiple silver centers through its nitrogen and sulfur atoms.

Table 1: Selected Crystallographic Data for a Silver 1-Phenyltetrazole-5-thiolate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.138 |

| b (Å) | 12.345 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Ag-S bond length (Å) | ~2.5 |

| Ag-N bond length (Å) | ~2.3 - 2.7 |

| Coordination Geometry | Distorted tetrahedral |

While single crystal analysis provides detailed information on an ideal crystal, powder X-ray diffraction (PXRD) is essential for confirming the phase purity of the bulk material. The PXRD pattern of a synthesized batch of silver 1-phenyltetrazole-5-thiolate is compared with a pattern simulated from the single crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample consists of the desired crystalline phase and is free from significant amounts of crystalline impurities. This technique is also used to identify different polymorphs or to monitor phase transitions under different conditions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups within the silver 1-phenyltetrazole-5-thiolate molecule and for probing the coordination of the ligand to the silver ion.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. In the free 1-phenyltetrazole-5-thiol (B125466) ligand, characteristic bands for the C=N, N=N, and C-S stretching vibrations are observed. Upon coordination to silver, shifts in the positions of these bands provide evidence of bond formation. For example, the C-S stretching vibration, typically observed around 700 cm⁻¹, may shift to a lower frequency, indicating the formation of an Ag-S bond. Similarly, changes in the vibrational frequencies of the tetrazole ring, particularly the C=N and N=N stretching modes between 1200 and 1500 cm⁻¹, confirm the involvement of the nitrogen atoms in coordination to the silver center.

Table 2: Characteristic FTIR Bands for 1-Phenyltetrazole-5-thiol (PMT) and its Silver Complex

| Functional Group | PMT (Free Ligand) (cm⁻¹) | Silver 1-phenyltetrazole-5-thiolate (cm⁻¹) | Assignment |

| C-H (Phenyl) | ~3060 | ~3060 | Aromatic C-H stretch |

| C=N (Tetrazole) | ~1450 | Shifted | Tetrazole ring stretch |

| N=N (Tetrazole) | ~1250 | Shifted | Tetrazole ring stretch |

| C-S | ~700 | Shift to lower frequency | C-S stretch |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrations of non-polar bonds. In the context of silver 1-phenyltetrazole-5-thiolate, Raman spectroscopy can also probe the Ag-S and Ag-N vibrations directly, which are often weak in the FTIR spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about the adsorption of molecules onto metal surfaces. By adsorbing 1-phenyltetrazole-5-thiol onto a silver surface, the SERS spectrum reveals which parts of the molecule are closest to the surface and how the molecule is oriented. The enhancement of the vibrational modes associated with the sulfur atom and the tetrazole ring in the SERS spectrum strongly suggests that the molecule adsorbs onto the silver surface through both the sulfur atom and the nitrogen atoms of the tetrazole ring. This provides valuable insight into the formation of self-assembled monolayers and the initial stages of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

While X-ray crystallography provides a definitive picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating the structure and dynamics of molecules in solution. For silver 1-phenyltetrazole-5-thiolate, ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the phenyl and tetrazole groups. The chemical shifts of the protons and carbons in the phenyl ring provide information about the electronic environment, which can be influenced by the coordination to silver.

However, obtaining high-resolution NMR spectra for silver complexes can be challenging due to the quadrupolar nature of the silver nuclei and the potential for dynamic exchange processes in solution. These factors can lead to broad signals, making interpretation difficult. Despite these challenges, NMR can still provide valuable information about the ligand's integrity in solution and can be used to study ligand exchange reactions. For the free 1-phenyltetrazole-5-thiol ligand, well-resolved ¹H and ¹³C NMR spectra are readily obtained, serving as a reference for studying the more complex silver-containing systems.

Proton (¹H) and Carbon (¹³C) NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-phenyltetrazole-5-thiol (Hptt) and its complexes. In the ¹H NMR spectrum of the free ligand, 1-phenyl-1H-tetrazole-5-thiol, recorded in DMSO-d6, the phenyl protons typically appear as a multiplet in the aromatic region, around 7.61-7.78 ppm. chemicalbook.comresearchgate.net The specific shifts and splitting patterns of these protons provide information about the substitution on the phenyl ring.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For derivatives of 1-phenyl-1H-tetrazole-5-thiol, characteristic signals for the aromatic carbons are observed between approximately 124 and 134 ppm. researchgate.net The carbon of the tetrazole ring attached to the sulfur atom (C=S) gives a distinct signal, which can be influenced by coordination to a metal center. The analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the integrity of the ligand structure upon the formation of silver complexes. researchgate.netresearchgate.net

| Nucleus | Compound/Derivative | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| ¹H | 1-Phenyltetrazole-5-thiol | DMSO-d6 | 7.61-7.78 (m, 5H, Ar-H) | chemicalbook.com |

| ¹³C | 1-Phenyl-1H-tetrazole-5-thiol Derivative | - | 124.86, 130.48, 131, 133.5 (Aromatic C) | researchgate.net |

Heteronuclear NMR (e.g., ¹¹⁹Sn, ³¹P) for Metal-Ligand Connectivity

While direct NMR observation of the silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag) is challenging due to their low gyromagnetic ratios and quadrupolar moments, heteronuclear NMR can provide indirect evidence of metal-ligand connectivity, particularly in mixed-ligand complexes. For instance, in complexes containing phosphine (B1218219) co-ligands, ³¹P NMR spectroscopy is a powerful tool. researchgate.net The coordination of a phosphine ligand to a silver center results in a change in the ³¹P chemical shift compared to the free phosphine. This shift provides information about the electronic environment of the phosphorus atom and, by extension, the nature of the Ag-P bond.

Similarly, in organotin complexes incorporating the 1-phenyltetrazole-5-thiolate ligand, ¹¹⁹Sn NMR can be employed to probe the coordination environment of the tin atom. Changes in the ¹¹⁹Sn chemical shift upon ligand coordination can indicate the formation of Sn-S bonds and provide insights into the geometry around the tin center.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of silver 1-phenyltetrazole-5-thiolate and its parent ligand. The electron ionization (EI) mass spectrum of 1-phenyl-1H-tetrazole-5-thiol shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 178, confirming its molecular weight. chemicalbook.comnist.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for tetrazole derivatives include the loss of a nitrogen molecule (N₂) or a hydrazoic acid molecule (HN₃). lifesciencesite.comnih.gov For 1-phenyl-1H-tetrazole-5-thiol, significant fragments are observed at m/z 135, which corresponds to the loss of N₂ and a hydrogen atom, and at m/z 77, representing the phenyl group. chemicalbook.com Electrospray ionization (ESI) mass spectrometry is particularly useful for studying the complexes, as it is a softer ionization technique that can often keep the metal-ligand framework intact, allowing for the determination of the molecular mass of the entire complex. lifesciencesite.comresearchgate.net

| Compound | Ionization Method | m/z of Molecular Ion | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol | EI | 178 | 135, 118, 91, 77, 51 | chemicalbook.com |

Electron Microscopy for Nanostructure Morphology and Compositional Analysis

Electron microscopy techniques are crucial for characterizing the size, shape, and elemental composition of silver 1-phenyltetrazole-5-thiolate when it is used to stabilize nanoparticles.

Transmission Electron Microscopy (TEM) is employed to visualize the morphology and determine the size distribution of nanoparticles. nih.gov Studies have shown that 1-substituted tetrazole-5-thiols can be used to cap noble metal nanoparticles, resulting in stable and nearly monodispersed particles. For silver nanoparticles capped with 1-phenyltetrazole-5-thiol, TEM analysis has revealed the formation of particles with average sizes in the range of 2-4 nm. researchgate.netacs.org The high resolution of TEM allows for the direct observation of individual nanoparticles, providing critical information on their size uniformity and dispersity, which are key factors influencing their properties. researchgate.net

Scanning Electron Microscopy (SEM) provides information about the surface morphology of materials. In the context of silver 1-phenyltetrazole-5-thiolate systems, SEM can be used to examine the topography of films or bulk materials. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful tool for elemental analysis. SEM-EDS can confirm the presence of silver, sulfur, nitrogen, and carbon in the sample, providing compositional mapping of the material's surface. This is particularly useful for verifying the incorporation of the silver 1-phenyltetrazole-5-thiolate complex in nanocomposites or on surfaces. researchgate.net

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complex Formation Monitoring

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic properties of silver 1-phenyltetrazole-5-thiolate systems. The free ligand, 1-phenyl-1H-tetrazole-5-thiol, exhibits characteristic absorption bands in the UV region arising from π-π* and n-π* electronic transitions within the aromatic phenyl ring and the tetrazole-thione moiety.

The formation of silver nanoparticles capped with 1-phenyltetrazole-5-thiol gives rise to a distinct surface plasmon resonance (SPR) band in the visible region, typically between 400 and 500 nm. nih.govresearchgate.net The position and shape of this SPR band are sensitive to the size, shape, and surrounding environment of the silver nanoparticles. researchgate.netacs.org UV-Vis spectroscopy can thus be used to monitor the synthesis of these nanoparticles and assess their stability. Furthermore, changes in the absorption spectrum of the ligand upon addition of silver ions can be used to monitor the formation of the silver 1-phenyltetrazole-5-thiolate complex in solution. researchgate.net

| System | Key Absorption Feature | Wavelength Range (nm) | Significance | Reference |

|---|---|---|---|---|

| Silver Nanoparticles capped with 1-phenyltetrazole-5-thiol | Surface Plasmon Resonance (SPR) | ~400-500 | Indicates nanoparticle formation and provides information on size and dispersion | researchgate.netacs.orgnih.gov |

| 1-Phenyltetrazole-5-thiol binding to DNA | Hypochromic effect | ~314 | Indicates complex formation and interaction | researchgate.net |

Thermal Analysis Methods for Decomposition Pathway Investigation

Thermal analysis techniques are crucial in determining the stability and decomposition behavior of energetic materials and coordination compounds. By subjecting a sample to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) can provide quantitative information about physical and chemical changes involving mass loss.

Thermogravimetric Analysis (TGA) for Thermal Event Profiling

Thermogravimetric Analysis (TGA) is a fundamental technique for investigating the thermal stability and decomposition pathways of silver 1-phenyltetrazole-5-thiolate. This method records the change in mass of a sample as a function of temperature or time in a controlled atmosphere, revealing key thermal events such as desolvation and decomposition.

Detailed research findings from TGA studies on coordination complexes derived from 1-phenyl-1H-tetrazole-5-thiol (Hptt) offer insights into their thermal behavior. lookchem.com In a study where the thermal properties of several such compounds were investigated under a nitrogen atmosphere with a heating rate of 10 °C·min⁻¹, distinct decomposition profiles were observed. lookchem.com

The thermal stability of these compounds varies based on their specific structures. For instance, a complex containing water molecules within its supramolecular channels exhibits a much lower initial decomposition temperature of 84.3 °C, corresponding to the loss of these water molecules. lookchem.com In contrast, other anhydrous complexes are significantly more stable. Two such compounds begin to decompose at 210 °C. lookchem.com Other related complexes demonstrate even greater thermal stability, with decomposition onset temperatures reaching 255 °C. lookchem.com This high thermal stability is a notable characteristic of many tetrazole-based compounds. researchgate.net

The TGA data provides a clear profile of the temperatures at which significant mass loss occurs, which is indicative of the compound's decomposition.

Interactive Table: TGA Decomposition Data for 1-Phenyltetrazole-5-thiolate Complexes

The table below summarizes the onset decomposition temperatures for different coordination complexes based on the 1-phenyltetrazole-5-thiolate ligand, as determined by TGA.

| Compound Type | Onset Decomposition Temperature (°C) | Atmosphere | Heating Rate (°C/min) |

| Hydrated Complex | 84.3 | Nitrogen | 10 |

| Anhydrous Complex A | 210 | Nitrogen | 10 |

| Anhydrous Complex B | 255 | Nitrogen | 10 |

This profiling of thermal events is the first step in understanding the decomposition pathway. The temperatures of these events define the stability limits of the material and provide critical data for further kinetic analysis or for coupling with other analytical techniques, such as mass spectrometry or infrared spectroscopy, to identify the gaseous products evolved during decomposition. fishersci.com

Coordination Chemistry and Complexation Behavior of 1 Phenyltetrazole 5 Thiolate with Silver and Other Metal Centers

Ligand Tautomerism and Its Influence on Coordination Modes

The coordination behavior of 1-phenyltetrazole-5-thiolate is intrinsically linked to its ability to exist in different tautomeric forms, which dictates the availability and nature of its donor atoms for complexation.

Thiol-Thione Tautomerism and Electronic Structure Implications

The 1-phenyltetrazole-5-thiol (B125466) ligand (Hptt) exists in a tautomeric equilibrium between a thiol form (1-phenyl-1H-tetrazole-5-thiol) and a thione form (1-phenyl-1,4-dihydro-5H-tetrazole-5-thione). researchgate.netnist.govnih.gov This dynamic is crucial as it influences the electronic distribution and the potential coordination sites of the molecule. In solution and the solid state, the molecule can interconvert between these two forms.

Upon complexation with a metal ion, the ligand typically loses a proton from the thiol (-SH) group to form the 1-phenyltetrazole-5-thiolate anion (ptt⁻). lookchem.comresearchgate.net This deprotonation is often confirmed experimentally by the absence of the characteristic S-H stretching vibration in the infrared (IR) spectra of the resulting metal complexes. lookchem.com The resulting thiolate anion possesses multiple potential donor sites: a soft donor in the exocyclic sulfur atom and several hard donors in the nitrogen atoms of the tetrazole ring. researchgate.net This electronic structure, with both soft and hard donor atoms, allows the ligand to coordinate effectively with a wide range of metal ions, adapting its binding mode to the specific electronic and steric requirements of the metal center.

| Tautomeric Form | Chemical Name | Key Feature |

|---|---|---|

| Thiol | 1-phenyl-1H-tetrazole-5-thiol | Contains a C=N bond in the ring and an exocyclic S-H group. nist.gov |

| Thione | 1-phenyltetrazoline-5-thione | Contains a C=S double bond and an N-H bond within the tetrazole ring. researchgate.netnih.gov |

Multidentate Coordination Versatility of 1-Phenyltetrazole-5-thiolate

The deprotonated ptt⁻ ligand is a versatile building block in coordination chemistry due to its ability to adopt numerous coordination modes, facilitating the construction of diverse molecular and supramolecular structures. researchgate.net

N- and S-Donation Pathways

The 1-phenyltetrazole-5-thiolate ligand can coordinate to metal centers through its exocyclic sulfur atom and/or one or more of the nitrogen atoms of the tetrazole ring. researchgate.net This allows for several donation pathways:

Monodentate Coordination: The ligand can bind to a single metal ion using only its sulfur atom (κS-coordination) or one of its nitrogen atoms (κN-coordination). researchgate.net

Bidentate Coordination: It can bind to a metal center using two donor atoms simultaneously. researchgate.net

The choice of donation pathway is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and reaction conditions. For instance, in some cobalt complexes, the ptt⁻ moiety acts merely as a counter-anion, not directly coordinating to the metal, while in others, it is directly involved in the primary coordination sphere via its sulfur atom. lookchem.com

Bridging and Chelating Coordination Patterns

The presence of multiple donor sites allows the ptt⁻ ligand to function as both a chelating and, more commonly, a bridging ligand, connecting two or more metal centers. researchgate.netresearchgate.net

Chelating Mode: The ligand can form a chelate ring by coordinating to a single metal ion through both the sulfur atom and a nearby nitrogen atom (typically N4). researchgate.net

Bridging Mode: This is a prevalent coordination pattern for ptt⁻. Several bridging modes have been identified in its complexes with various metals:

μ₂-κN,κS Bridging: The ligand links two different metal centers, with one metal binding to a nitrogen atom and the other to the sulfur atom. lookchem.com

μ₂-κS,κS Bridging: In this mode, two metal centers are bridged by the sulfur atoms from two separate ptt⁻ ligands, often resulting in the formation of a four-membered M₂S₂ rhomboid ring. lookchem.com This has been observed in cadmium complexes and is a key motif in building dinuclear units. lookchem.comresearchgate.net

| Coordination Pattern | Description | Example Motif |

|---|---|---|

| Monodentate | Binds to one metal center via a single donor atom (S or N). researchgate.net | M-S or M-N |

| Bidentate Chelating | Binds to one metal center via two donor atoms (typically S and N4). researchgate.net | M(S,N) Chelate Ring |

| Bidentate Bridging | Links two metal centers using two donor atoms. researchgate.net | M-S-M' or M-N-M' |

| μ₂-κN,κS Bridging | Links two metal centers using one N and one S atom. lookchem.com | M-N-(ptt)-S-M' |

| μ₂-κS,κS Bridging | Two ligands bridge two metal centers via their S atoms. lookchem.com | M₂(μ-S)₂ Ring |

Architecture of Silver(I) Complexes

Silver(I) ions are particularly well-suited to form complexes with thiolate ligands due to the strong affinity between the soft Ag(I) cation and the soft sulfur donor. The flexible coordination geometry of Ag(I) combined with the multidentate nature of the ptt⁻ ligand leads to the formation of extended, high-dimensional structures. xmu.edu.cnrsc.org

Formation of Polymeric Chains and Supramolecular Assemblies

The bridging capability of the 1-phenyltetrazole-5-thiolate ligand is instrumental in the construction of polymeric silver(I) complexes. xmu.edu.cn A common structural motif in Ag(I)-thiolate chemistry is the one-dimensional (1D) chain, which often consists of alternating silver and sulfur atoms in a zigzag or linear (-Ag-S-Ag-S-)n arrangement. xmu.edu.cn

In the case of silver 1-phenyltetrazole-5-thiolate, the ptt⁻ ligand's ability to bridge Ag(I) centers via its sulfur and nitrogen atoms facilitates the formation of robust 1D polymeric chains. These primary chains can then act as building blocks for more complex, higher-dimensional supramolecular assemblies. lookchem.comrsc.org The phenyl rings on the periphery of the ligand play a crucial role in directing the self-assembly of these chains into 2D or 3D networks through non-covalent interactions, such as π-π stacking. lookchem.com For example, analogous cadmium complexes have been shown to form 1D chains that interdigitate to create 2D supramolecular layers stabilized by π-π interactions between neighboring phenyl rings. lookchem.com This self-assembly process, driven by both strong coordinative bonds and weaker intermolecular forces, is a hallmark of the coordination chemistry of silver(I) with the 1-phenyltetrazole-5-thiolate ligand.

| Complex Type | Key Structural Feature | Resulting Architecture | Reference |

|---|---|---|---|

| Dinuclear Cadmium Complex | Two Cd(II) centers bridged by two ptt⁻ ligands in a μ₂-κS,κS mode. | Discrete dinuclear molecule with a Cd₂S₂ ring. | lookchem.com |

| Polymeric Cadmium/Cobalt Complex | Metal centers bridged by ptt⁻ ligands. | 1D looped chain structure. | lookchem.com |

| Supramolecular Assembly | 1D polymeric chains interacting via π-π stacking of phenyl rings. | 2D or 3D supramolecular network. | lookchem.com |

| General Ag(I)-Thiolate Polymers | Alternating Ag(I) and S atoms. | 1D zigzag (-Ag-S-)n chains. | xmu.edu.cn |

Dimeric and Oligomeric Silver Structures

The interaction between silver(I) ions and 1-phenyltetrazole-5-thiolate (ptt⁻) ligands frequently leads to the formation of multinuclear complexes, including dimeric and oligomeric or polymeric structures. The specific architecture of these assemblies is highly dependent on reaction conditions and the presence of other coordinating species.

In many instances, the ptt⁻ ligand acts as a bridge between two silver centers. This bridging can occur in different modes, a common one being the μ₂-κN,κS mode, where the ligand coordinates to two different metal centers using one of its nitrogen atoms and the sulfur atom. This bridging capability facilitates the self-assembly of dimeric units, which can then be further linked into extended oligomeric or one-dimensional (1D) polymeric chains. These extended structures are often characterized by repeating [Ag₂(ptt)₂] or similar motifs.

Asymmetric versus Symmetric Silver-Sulfur-Nitrogen Bonding Configurations

The coordination of the 1-phenyltetrazole-5-thiolate ligand to silver centers can result in either symmetric or asymmetric bonding configurations. The symmetry of the bonding is determined by the specific atoms of the ligand that are coordinated to the metal and the nature of the resulting bridging mode.

An example of an asymmetric bridging mode is the μ₂-κN,κS configuration, where the sulfur atom and a nitrogen atom from the tetrazole ring bridge two different silver centers. This inherently creates an asymmetric bridge. In contrast, a symmetric μ₂-κS,κS bridging mode can occur where the sulfur atom of two different ptt⁻ ligands each bridge the same two metal centers, creating a central M₂S₂ rhomboid core. researchgate.net The preference for one configuration over another is influenced by factors such as the steric bulk of the ligand, the coordination preferences of the silver ion, and the presence of co-ligands in the coordination sphere.

Complexation with Diverse Transition Metal Ions (e.g., Pt, Pd, Co, Cd, Hg, Cu, Fe, Sn)

The 1-phenyltetrazole-5-thiolate ligand is known to form stable complexes with a wide array of transition metals, including platinum, palladium, cobalt, cadmium, mercury, copper, iron, and tin. researchgate.netresearchgate.netchemicalbook.com The versatility of the ligand, with its multiple potential donor sites (the sulfur atom and the four nitrogen atoms of the tetrazole ring), allows it to adapt to the electronic and steric requirements of these different metal ions. researchgate.net

For instance, binuclear palladium(II) complexes have been synthesized where the ptt⁻ anion acts as a bridging bidentate ligand, coordinating through the thione sulfur atom and a deprotonated nitrogen atom of the tetrazole ring to form a dimeric structure. researchgate.net Similarly, complexes with cobalt(II) and cadmium(II) have been characterized, showcasing both dimeric structures and one-dimensional looped chain polymers. researchgate.net The interaction with copper(II) can even lead to desulfurization of the ligand under certain conditions. researchgate.net

Investigation of Coordination Geometries and Oxidation States

The coordination geometry and the oxidation state of the central metal ion in complexes with 1-phenyltetrazole-5-thiolate are interdependent and influenced by the ligand's bonding mode. The ligand can coordinate as a monodentate, bidentate chelating, or bidentate bridging ligand. researchgate.net

In many reported complexes, the transition metals retain their common oxidation states. For example, in complexes with cobalt, both Co(II) and Co(III) oxidation states have been observed. researchgate.net Palladium is typically found in the +2 oxidation state in its ptt⁻ complexes. researchgate.net Cadmium and mercury complexes generally feature the metal in the +2 oxidation state. researchgate.netresearchgate.net

The coordination geometry around the metal center varies significantly. For example, in some cobalt complexes, the metal ion is in a distorted octahedral environment. The geometry is influenced by whether the ptt⁻ ligand is acting as a monodentate or a bridging ligand and by the presence of any co-ligands. In dimeric cadmium complexes, a distorted tetrahedral geometry around each cadmium center can be observed. researchgate.net Higher coordination numbers are also possible, particularly with larger metal ions from the 4d and 5d series. uni-siegen.de

The following table summarizes the coordination characteristics of 1-phenyltetrazole-5-thiolate with various transition metals:

Table 1: Coordination Behavior of 1-Phenyltetrazole-5-thiolate with Transition Metals| Metal Ion | Typical Oxidation State | Common Coordination Geometries | Structural Motifs |

|---|---|---|---|

| Cobalt (Co) | +2, +3 researchgate.net | Distorted Octahedral | Dimeric, 1D Polymeric Chains researchgate.net |

| Cadmium (Cd) | +2 researchgate.net | Distorted Tetrahedral | Dimeric, 1D Polymeric Chains researchgate.net |

| Palladium (Pd) | +2 researchgate.net | Square Planar | Dimeric researchgate.net |

| Mercury (Hg) | +2 researchgate.net | Variable | Mononuclear, Polynuclear |

| Platinum (Pt) | +2 chemicalbook.com | Square Planar | Mononuclear |

Influence of Co-ligands on Complex Stability and Structure

The introduction of co-ligands into the reaction system has a profound impact on the stability and final structure of the resulting metal-ptt⁻ complexes. Co-ligands, such as 2,2'-bipyridine (B1663995) (bipy) or various phosphines, compete for coordination sites on the metal center and can direct the assembly of the final supramolecular architecture. researchgate.netresearchgate.net

A notable example is the synthesis of cobalt and cadmium complexes. When the reaction is carried out in the absence of a strong chelating co-ligand like bipy, one-dimensional looped chain structures are often formed. researchgate.net However, the introduction of bipy into the reaction mixture can lead to the formation of discrete binuclear complexes instead. researchgate.net In these cases, the bipy ligand occupies some of the metal's coordination sites, preventing the formation of an extended polymeric network and favoring the creation of a more compact dimeric structure. The co-ligand can also enhance the stability of the complex. researchgate.net For instance, the presence of a co-ligand like 2,2'-bipyridine can result in a more rigid and stable structure.

Theoretical and Computational Chemistry Investigations of Silver 1 Phenyltetrazole 5 Thiolate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of silver 1-phenyltetrazole-5-thiolate. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying complex systems.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.comnih.gov

For silver 1-phenyltetrazole-5-thiolate, DFT calculations reveal the distribution and energy levels of these frontier orbitals. The analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. For instance, the HOMO may be localized on the thiol sulfur atom and the tetrazole ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO might be distributed over the phenyl ring and the silver atom, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO gap is a key parameter in determining the molecule's electronic properties and its potential as a corrosion inhibitor or in other applications. electrochemsci.orgnih.gov

Electrostatic Potential (MESP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable technique used to predict the sites of electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. researchgate.net

In the case of silver 1-phenyltetrazole-5-thiolate, MESP maps generated through DFT calculations can pinpoint the most likely interaction sites. researchgate.net The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiolate group are typically regions of high electron density, making them probable sites for coordination with the silver ion or for other electrophilic interactions. researchgate.net The phenyl ring and the silver ion, on the other hand, may exhibit regions of lower electron density, indicating their potential to interact with nucleophiles.

Quantum Chemical Parameters (e.g., band gap, adsorption energy)

DFT calculations can provide a range of quantum chemical parameters that are essential for characterizing the properties of silver 1-phenyltetrazole-5-thiolate. These parameters include the band gap, adsorption energy, electronegativity, chemical hardness, and softness. mdpi.com

Band Gap: The HOMO-LUMO energy gap is a critical parameter that influences the electronic conductivity and reactivity of the material. mdpi.comnih.gov

Adsorption Energy: When studying the interaction of silver 1-phenyltetrazole-5-thiolate with surfaces, such as in its application as a corrosion inhibitor, the adsorption energy is a key determinant of the strength of the interaction. electrochemsci.org DFT calculations can predict the most stable adsorption configurations and the corresponding energies.

Other Reactivity Descriptors: Parameters like electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and softness (the reciprocal of hardness) provide further insights into the molecule's reactivity and stability. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for Thiol Tautomer of 1-Phenyl-5-mercaptotetrazole

| Parameter | Value | Reference |

| EHOMO | -6.58 eV | electrochemsci.org |

| ELUMO | -1.23 eV | electrochemsci.org |

| Band Gap (ΔE) | 5.35 eV | electrochemsci.org |

| Dipole Moment (μ) | 1.80 Debye | electrochemsci.org |

Ab Initio Calculations for Fundamental Chemical Principles

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure and properties of silver 1-phenyltetrazole-5-thiolate. nih.gov These methods, while computationally more intensive than DFT, are invaluable for establishing benchmark data and understanding the fundamental chemical principles governing the system. They can be used to precisely determine molecular geometries, vibrational frequencies, and reaction energies, offering a deep understanding of the molecule's intrinsic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of silver 1-phenyltetrazole-5-thiolate and its interactions at interfaces over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as adsorption onto a metal surface, conformational changes, and the formation of self-assembled monolayers. researchgate.net These simulations provide a time-resolved view of the system's evolution, offering insights into the mechanisms of action, for example, in corrosion inhibition, where the dynamic process of film formation is critical. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govwalisongo.ac.id For systems involving silver 1-phenyltetrazole-5-thiolate and its derivatives, QSAR models can be developed to predict properties such as corrosion inhibition efficiency or other desired activities. By correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental data, QSAR can guide the design of new, more effective compounds without the need for extensive synthesis and testing. walisongo.ac.id

Spectroscopic Property Prediction from Theoretical Models

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecular systems, offering insights that are often difficult to obtain through experimental methods alone. In the study of silver 1-phenyltetrazole-5-thiolate, computational models, particularly those based on Density Functional Theory (DFT), are employed to simulate its vibrational and electronic spectra. These theoretical spectra serve as a crucial adjunct to experimental data, aiding in the assignment of spectral features and providing a deeper understanding of the molecule's geometric and electronic structure.

By calculating the harmonic vibrational frequencies and infrared (IR) and Raman intensities, researchers can generate a theoretical vibrational spectrum. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These predictive capabilities are invaluable for confirming the structure of the synthesized complex and for elucidating the nature of the metal-ligand interaction. The accuracy of these simulations is highly dependent on the chosen functional and basis set, and comparisons with experimental spectra are essential for validation.

Simulated Vibrational and Electronic Spectra for Experimental Validation

The validation of theoretical models against experimental data is a cornerstone of computational chemistry. For silver 1-phenyltetrazole-5-thiolate, this process involves a direct comparison between the simulated spectra and experimentally measured spectra, such as Fourier-Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy.

Vibrational Spectra:

A key application of theoretical calculations is the interpretation of vibrational spectra. For instance, DFT calculations have been successfully used to analyze the vibrational modes of the silver 1-phenyltetrazole-5-thiolate complex (AgPMTA). researchgate.net Such studies often find a strong correlation between the calculated Raman spectrum of the complex and its experimental Surface-Enhanced Raman Scattering (SERS) spectrum, which is a strong indicator of the molecule's chemisorption onto a silver surface. researchgate.net

The theoretical models help in assigning specific vibrational modes to the observed spectral peaks. The potential energy distribution (PED) analysis, derived from the calculations, can decompose the normal modes into contributions from individual internal coordinates (e.g., bond stretches, angle bends, and torsions). This allows for a precise understanding of which parts of the molecule are responsible for each peak in the spectrum. For example, calculations can distinguish between vibrations localized on the phenyl ring, the tetrazole ring, and those involving the crucial C-S and Ag-S bonds.

A comparative analysis of the theoretically predicted vibrational frequencies for the 1-phenyltetrazole-5-thiolate anion (PMTA) and its silver complex (AgPMTA) can reveal shifts in vibrational frequencies upon coordination to the silver ion. These shifts provide direct evidence of bond formation and can be used to infer the coordination mode of the ligand. Studies on the related ligand, 1-phenyltetrazole, have demonstrated the reliability of DFT (specifically B3LYP/6-31G*) calculations in reproducing experimental IR spectra, lending confidence to the application of these methods to the silver complex. core.ac.uk

Below is a representative table illustrating how simulated vibrational data is typically presented and compared with experimental results. The assignments are based on the types of analyses found in related literature. researchgate.net

| Experimental SERS Band (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Vibrational Assignment (based on PED) |

| ~1599 | 1600 | Phenyl C-C stretching |

| ~1501 | 1505 | Phenyl C-C stretching |

| ~1004 | 1002 | Phenyl ring breathing |

| ~700 | 705 | C-C-C bending |

| ~414 | 410 | C-C torsion |

Electronic Spectra:

In addition to vibrational spectra, theoretical models can predict the electronic absorption spectra (UV-Vis) of silver 1-phenyltetrazole-5-thiolate. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic transitions from the ground state to various excited states.

These calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each transition. The oscillator strength is a theoretical measure of the intensity of an absorption band. By simulating the UV-Vis spectrum, researchers can assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic phenyl or tetrazole rings, or charge-transfer transitions between the ligand and the silver atom. While specific TD-DFT studies on silver 1-phenyltetrazole-5-thiolate are not widely published, the methodology has been applied to other tetrazole derivatives to analyze their electronic structure and spectral properties. researchgate.net The comparison between the simulated and experimental UV-Vis spectra helps to validate the computed electronic structure and provides insights into the molecular orbitals involved in the electronic transitions.

The following table provides a hypothetical example of how TD-DFT results would be presented.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| 285 | 0.25 | HOMO -> LUMO | π→π* (Tetrazole) |

| 260 | 0.45 | HOMO-1 -> LUMO | π→π* (Phenyl) |

| 230 | 0.18 | HOMO -> LUMO+2 | Ligand-to-Metal Charge Transfer |

This synergy between theoretical prediction and experimental measurement is crucial for a comprehensive understanding of the spectroscopic properties of silver 1-phenyltetrazole-5-thiolate, enabling detailed structural and electronic characterization.

Mechanistic Insights into Chemical Transformations Involving Silver 1 Phenyltetrazole 5 Thiolate

Mechanistic Pathways of Catalytic Reactions

The catalytic activity of silver compounds, including Silver 1-phenyltetrazole-5-thiolate, is often rooted in the accessibility of different oxidation states of silver (e.g., Ag(I), Ag(0), Ag(II)) and the ability of the silver ion to act as a Lewis acid. The 1-phenyltetrazole-5-thiolate ligand plays a significant role in modulating the stability and reactivity of the silver center.

While specific studies detailing the use of Silver 1-phenyltetrazole-5-thiolate in oxidative coupling are not extensively documented, the mechanism can be inferred from related silver-catalyzed transformations. rsc.orgnih.gov These reactions typically proceed through pathways involving single-electron transfer (SET) steps. The silver(I) center can oxidize a substrate, generating a radical intermediate and being reduced to Ag(0). Alternatively, it can be oxidized to Ag(II). In the context of dimerization, two of these radical intermediates can then couple to form the final product.

The general mechanism for a silver-catalyzed oxidative coupling reaction can be proposed as follows:

Activation: The substrate coordinates to the Silver(I) 1-phenyltetrazole-5-thiolate complex.

Oxidation: An electron is transferred from the substrate to the silver center, or a coordinated oxidant, forming a substrate radical.

Coupling: Two substrate radicals combine to form a new carbon-carbon or carbon-heteroatom bond.

Regeneration: The catalyst is regenerated to its initial Ag(I) state, often through re-oxidation by a terminal oxidant like oxygen, and the product is released.

The thiolate ligand is crucial in this process, as it stabilizes the silver ion, preventing its precipitation as metallic silver and tuning its redox potential to favor the desired transformation over side reactions. nih.gov

The catalytically active species in reactions involving silver compounds can vary depending on the reaction conditions. rsc.orgresearchgate.net In some silver-catalyzed oxidations, reduced silver nanoparticles have been identified as the active species. rsc.orgresearchgate.net In other cases, such as cycloadditions, a soluble silver(I) complex is responsible for the catalysis. rsc.org Density Functional Theory (DFT) calculations on silver-catalyzed cycloadditions suggest that the coordination of silver(I) to the substrate is a key step, altering the substrate's frontier molecular orbitals and lowering the activation energy of the reaction. rsc.org

A plausible catalytic cycle involving a Silver 1-phenyltetrazole-5-thiolate complex would involve the coordination of reactants to the silver center. The strong electron-withdrawing property of the silver(I) ion can increase the reactivity of the coordinated substrates. rsc.org The reaction proceeds through one or more intermediate states within the coordination sphere of the silver atom, followed by the release of the product and regeneration of the initial silver complex, allowing the cycle to continue. Kinetic studies have shown that for certain silver-catalyzed reactions, the desired pathway is kinetically favored, while potential side reactions possess significantly higher energy barriers, rendering them unfavorable. rsc.org

Surface Adsorption Mechanisms on Metallic Substrates

The interaction of Silver 1-phenyltetrazole-5-thiolate and its parent ligand, 1-phenyltetrazole-5-thiol (B125466) (PTT), with metallic surfaces is fundamental to its application in areas like corrosion inhibition and surface-enhanced Raman spectroscopy (SERS). researchgate.netelectrochemsci.org

Studies on the adsorption of 1-phenyltetrazole-5-thiol onto metallic surfaces indicate a strong affinity and the formation of a protective film. electrochemsci.org The adsorption process is consistent with models that describe strong physicochemical interactions. electrochemsci.org SERS studies on silver surfaces have provided detailed insights into the orientation of the adsorbed molecule. When adsorbed on silver, the molecule exists in its ionized thiol form (1-phenyltetrazole-5-thiolate). researchgate.net The molecule orients itself with the tetrazole ring positioned nearly edge-on relative to the silver surface, while the phenyl ring is inclined towards it. researchgate.net This specific orientation maximizes the interaction between the molecule's functional groups and the metal. On other substrates like steel, the molecule has been observed to adsorb in a parallel fashion, which maximizes the surface coverage and reduces the contact between the metal and a corrosive environment. electrochemsci.org

| Metallic Substrate | Adsorption Type | Observed Molecular Orientation | Primary Bonding Interaction | Reference |

|---|---|---|---|---|

| Silver | Chemisorption | Tetrazole ring nearly edge-on; Phenyl ring inclined to the surface. | Via sulfur and nitrogen lone pair electrons. | researchgate.net |

| X70 Steel | Physicochemical | Parallel to the surface. | Via benzene (B151609) ring, tetrazole ring, and sulfur atom. | electrochemsci.org |

Electron transfer is a key component of the adsorption mechanism, leading to the formation of strong chemical bonds (chemisorption) between the molecule and the metallic substrate. SERS analysis provides strong evidence for the formation of Ag-N and Ag-S bonds, indicating that the molecule interacts with the silver surface via the lone electron pairs of a nitrogen atom in the tetrazole ring and the sulfur atom of the thiolate group. researchgate.net This donation of electrons from the molecule to the metal surface establishes a stable adsorbed layer. The process is not merely physical adsorption but a chemical reaction at the surface. In related systems, the strong electron-withdrawing nature of the silver(I) ion has been shown to decrease the charge density on coordinated groups, which can enhance reactivity and promote strong interactions. rsc.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving Silver 1-phenyltetrazole-5-thiolate dictate the feasibility, rate, and efficiency of the chemical process. In catalytic applications, kinetic studies are essential for understanding reaction pathways. For instance, computational studies have demonstrated that for certain silver-catalyzed reactions, the desired cycloaddition pathway is kinetically more favorable than potential side reactions, which have higher activation barriers. rsc.org

In the context of surface adsorption for corrosion inhibition, thermodynamic parameters reveal the strength and spontaneity of the interaction. The adsorption of 1-phenyltetrazole-5-thiol on steel surfaces is characterized by a high binding energy, indicating a strong and stable interaction between the inhibitor molecule and the metal. electrochemsci.org This strong binding is thermodynamically favorable and results in the formation of a stable protective film that significantly slows the rate of corrosion. electrochemsci.org

| Process | Key Factor | Observation/Implication | Reference |

|---|---|---|---|

| Catalytic Cycloaddition | Reaction Kinetics | The desired reaction pathway has a lower activation energy barrier compared to competitive side reactions, making it kinetically favorable. | rsc.org |

| Surface Adsorption (Corrosion Inhibition) | Thermodynamics (Binding Energy) | A high binding energy indicates strong, spontaneous adsorption, leading to the formation of a stable, protective surface film. | electrochemsci.org |

Advanced Applications in Material Science and Chemical Technology Non Biological/non Clinical

Corrosion Inhibition of Metals and Alloys

The 1-phenyltetrazole-5-thiolate moiety is a highly effective corrosion inhibitor, particularly for steel in acidic environments. Its efficacy stems from its ability to adsorb onto the metal surface, creating a barrier that protects the metal from corrosive agents.

The primary mechanism of corrosion inhibition by 1-phenyl-1H-tetrazole-5-thiol (PTZ), the ligand precursor to the silver salt, involves the formation of a protective film on the metal surface. This process occurs through a combination of physical and chemical adsorption. The molecule contains multiple active centers, including nitrogen and sulfur atoms with lone pairs of electrons and the aromatic phenyl ring.

These heteroatoms can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron in steel), leading to strong chemical adsorption (chemisorption). researchgate.net Additionally, electrostatic interactions can occur between the charged metal surface and the inhibitor molecules, resulting in physical adsorption (physisorption). researchgate.net Studies indicate that the adsorption process on steel surfaces conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.netlookchem.comnih.gov This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. Surface-enhanced Raman scattering (SERS) studies have confirmed that the molecule interacts with silver surfaces via the lone pairs of the sulfur and at least one of the nitrogen atoms, with the tetrazole ring oriented nearly edge-on to the surface. xmu.edu.cn

The performance of 1-phenyl-1H-tetrazole-5-thiol (PTZ) as a corrosion inhibitor has been rigorously evaluated in aggressive acidic environments. Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have demonstrated its high efficiency.

In 1 M hydrochloric acid (HCl), PTZ acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netlookchem.com A concentration of just 5 mM of PTZ can achieve a remarkable inhibition efficiency of 97.1% for Q235 steel at 298 K. researchgate.netlookchem.com Similarly, in sulfuric acid (H₂SO₄) environments, it shows high efficiency, reaching 98.1% at a 5 mM concentration. nih.gov The protective nature of the film is stable across a range of temperatures, maintaining high efficiency from 298 K to 318 K. nih.gov The formation of this effective protective film has been visually confirmed by surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM), which show a significantly smoother surface on steel treated with the inhibitor compared to untreated steel exposed to the same corrosive environment. researchgate.netnih.gov

Table 1: Corrosion Inhibition Efficiency of 1-Phenyl-1H-tetrazole-5-thiol (PTZ) on Q235 Steel

| Corrosive Medium | Inhibitor Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Reference(s) |

|---|---|---|---|---|

| 1 M HCl | 5 | 298 | 97.1 | researchgate.netlookchem.com |

Catalysis and Organometallic Transformations

While silver salts and complexes were historically considered less active, their utility as catalysts in organic synthesis has grown significantly. researchgate.net Silver-thiolate compounds, in particular, are finding roles in various catalytic systems.

An important reaction involving the parent ligand is its oxidative coupling to form a dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfide. However, it is crucial to note that this specific dimerization is typically carried out using other catalysts, such as metalloporphyrins, rather than being catalyzed by the silver compound itself. scirp.orgscirp.org

The broader family of silver catalysts, including complexes and nanoparticles, demonstrates significant activity in a range of other synthetic reactions. Silver(I) catalysts are effective in multicomponent reactions, such as the A³-coupling of aldehydes, amines, and alkynes to produce propargylamines. nih.gov Silver nanoparticle catalysts, which can be stabilized by thiolate ligands, have been shown to effectively catalyze Diels-Alder cycloaddition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov Furthermore, functionalized silver-thiolate nanoclusters have been successfully used in heterogeneous catalysis for reactions like the Henry reaction (nitroaldol reaction). nih.gov These examples highlight the potential of silver-thiolate systems to act as versatile catalysts in complex organic transformations.

Silver 1-phenyltetrazole-5-thiolate and related compounds can be employed in both heterogeneous and homogeneous catalysis.

Homogeneous Catalysis: Soluble silver salts and complexes act as homogeneous catalysts, operating in the same phase as the reactants. nih.gov Their effectiveness is often attributed to the soft Lewis acidic nature of the Ag(I) ion, which can activate substrates like alkynes towards nucleophilic attack. researchgate.netnih.gov

Heterogeneous Catalysis: The compound is highly suitable for developing heterogeneous catalysts. Silver-thiolate nanoclusters, for instance, can be designed as stable, solid-phase catalysts that are easily recoverable and reusable. e3s-conferences.org In one application, silver thiolate nanoclusters were functionalized with a chiral ligand and used as a recyclable catalyst in the asymmetric Henry reaction, demonstrating the potential for creating robust heterogeneous systems. nih.gov These nanostructured catalysts bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity associated with molecular catalysts and the practical advantages of a solid support. nih.govrsc.org

Table 2: Examples of Catalytic Applications of Silver-Thiolate Systems

| Catalytic System | Reaction Type | Role of Thiolate | Catalyst Type | Reference(s) |

|---|---|---|---|---|

| Ligand-Functionalized Silver Thiolate Nanoclusters | Henry Reaction | Structural/Support | Heterogeneous | nih.gov |

| Silver Nanoparticles (Thiol-Stabilized) | Diels-Alder Cycloaddition | Stabilizer | Heterogeneous | nih.gov |

Nanomaterials and Surface Functionalization

Silver 1-phenyltetrazole-5-thiolate and its parent thiol are instrumental in the synthesis and functionalization of nanomaterials, particularly silver nanoparticles. The strong affinity of sulfur for silver makes the thiolate an excellent capping agent.

Stable and nearly monodispersed silver nanoparticles with average sizes in the range of 2–4 nm have been synthesized using 1-phenyltetrazole-5-thiol (B125466) as a stabilizing ligand. scirp.orgnih.gov The ligand coordinates to the surface of the silver nanoparticle, preventing aggregation and controlling particle growth. Quantum-chemical calculations suggest that the coordination occurs through a bridging mode involving the sulfur atom and the N(4) atom of the tetrazole ring. nih.gov This strong surface binding results in highly stable nanoparticle dispersions.

The functionalization of surfaces with this molecule is also key to other applications. Self-assembled monolayers of sodium 1-phenyl-1H-5-mercaptotetrazole on silver electrodes have been shown to act as effective corrosion protection layers. xmu.edu.cn Furthermore, the adsorption of 1-phenyl-5-mercaptotetrazole on silver sols (colloidal silver) is critical for surface-enhanced Raman scattering (SERS) applications. xmu.edu.cn The interaction between the molecule and the silver nanostructures leads to a massive enhancement of the Raman signal, allowing for sensitive detection, which can be utilized in the development of advanced sensors. xmu.edu.cn

Stabilization of Noble Metal Nanoparticles

The parent ligand, 1-phenyl-1H-tetrazole-5-thiol, serves as an effective capping agent for the synthesis of stable and nearly monodispersed noble metal nanoparticles. Research has demonstrated its utility in producing silver, palladium, and platinum nanoparticles with average sizes ranging from 2 to 4 nm. This is typically achieved through the reduction of metal precursors in a biphasic toluene-water system in the presence of the thiol ligand.

The resulting nanoparticles are characterized by a range of analytical techniques to confirm their size, stability, and the nature of the ligand-nanoparticle interaction.

| Nanoparticle Type | Average Size | Characterization Methods |

| Silver (Ag) | 2–4 nm | TEM, TGA, UV-vis, FTIR |

| Palladium (Pd) | 2–4 nm | TEM, TGA, UV-vis, FTIR |

| Platinum (Pt) | 2–4 nm | TEM, TGA, UV-vis, FTIR |

Quantum-chemical calculations suggest that the preferred coordination mode of the ligands on the nanoparticle surface is a bridging one involving the N(4) atom of the tetrazole ring and the sulfur atom. This robust stabilization prevents agglomeration and is crucial for the application of these nanoparticles in further material science contexts.

Development of Functional Coatings and Thin Films

While direct research on using silver 1-phenyltetrazole-5-thiolate for creating functional coatings and thin films is not extensively documented, the nanoparticles stabilized by its parent ligand are ideal candidates for such applications. Established techniques for thin film preparation, such as spray pyrolysis and hydrothermal synthesis, can be employed to deposit these stabilized silver nanoparticles onto various substrates. researchgate.netmdpi.com For instance, the spray pyrolysis technique has been used to produce silver nanoparticle thin films on glass substrates, while hydrothermal methods have been applied to grow silver films on ceramic surfaces. researchgate.netmdpi.com

The successive ionic layer adsorption and reaction (SILAR) method is another relevant technique, used for synthesizing thin films of materials like silver oxide on flexible textiles. mdpi.com The stable nature of nanoparticles capped with 1-phenyltetrazole-5-thiol makes them suitable for integration into solutions and suspensions required for these deposition processes, paving the way for the development of coatings with specific optical, conductive, or catalytic properties.

Integration into Hybrid Materials for Specific Properties

The 1-phenyl-1H-tetrazole-5-thiol ligand has been instrumental in the synthesis of novel hybrid coordination complexes with unique physical properties. By reacting the thiol ligand with various metal salts under solvothermal conditions, researchers have constructed complex materials with promising magnetic and fluorescent applications. nih.gov

For example, coordination complexes involving cobalt (Co) and cadmium (Cd) have been synthesized, resulting in distinct structural architectures. nih.gov Some of these compounds form one-dimensional (1D) looped chain structures, while others self-assemble into three-dimensional (3D) supramolecular networks through intermolecular interactions like π-π stacking. nih.gov

Key Findings in Hybrid Materials:

Magnetic Properties: Magnetic susceptibility measurements of cobalt-containing complexes have revealed strong antiferromagnetic interactions between the metal centers. nih.gov

Fluorescent Properties: Certain cadmium-based complexes and organic structures derived from the in-situ coupling of the Hptt ligand have been shown to display blue light emission in the solid state. nih.gov

These findings highlight the ligand's crucial role in influencing the final structure and resulting properties of the hybrid material, making it a valuable building block for designing functional materials for magnetic and optical devices. nih.gov

Analytical Chemistry Applications